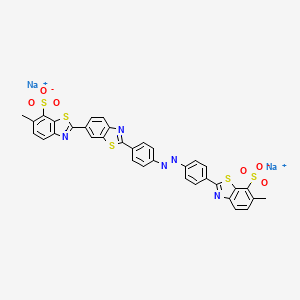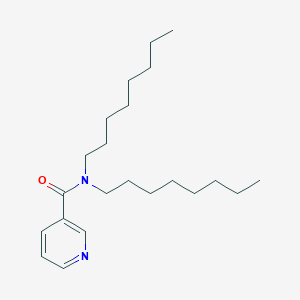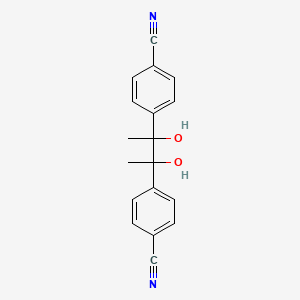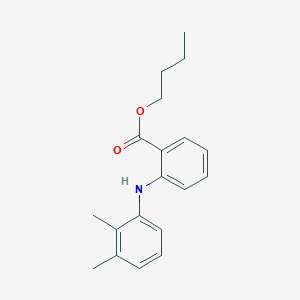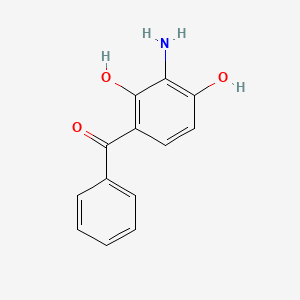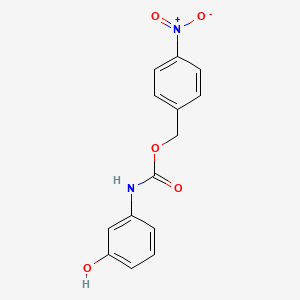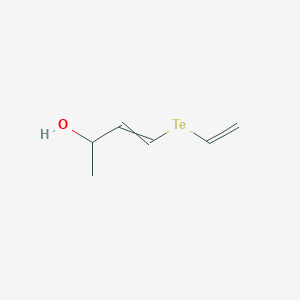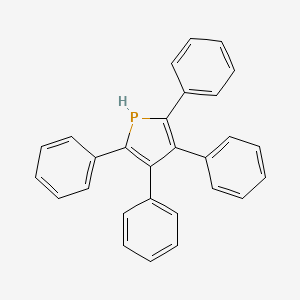
2,3,4,5-Tetraphenyl-1H-phosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetraphenyl-1H-phosphole is an organophosphorus compound with the chemical formula C28H21P. It is a derivative of phosphole, a five-membered heterocycle containing one phosphorus atom. This compound is of significant interest due to its unique structural and electronic properties, making it a valuable subject in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraphenyl-1H-phosphole typically involves the reaction of zirconocene dichloride with 2-butyne in the presence of butyllithium, followed by the addition of dichlorophenylphosphine. The reaction is carried out under nitrogen atmosphere at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetraphenyl-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert phosphole oxides back to phospholes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include phosphole oxides, substituted phospholes, and various derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetraphenyl-1H-phosphole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetraphenyl-1H-phosphole involves its interaction with molecular targets through its phosphorus atom and phenyl rings. The compound can participate in various electronic transitions and charge transfer processes, which are crucial for its luminescent properties. The phenyl rings can act as electron donors or acceptors, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phosphole: The parent compound with a simpler structure.
1-Phenyl-2,3,4,5-tetramethylphosphole: A derivative with methyl groups instead of phenyl groups.
2,5-Diphenylphosphole: Another derivative with phenyl groups at different positions.
Uniqueness
2,3,4,5-Tetraphenyl-1H-phosphole is unique due to its four phenyl groups, which provide steric hindrance and electronic effects that influence its reactivity and stability. This makes it distinct from other phosphole derivatives and valuable for specific applications in materials science and coordination chemistry .
Propiedades
Número CAS |
82476-27-5 |
|---|---|
Fórmula molecular |
C28H21P |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2,3,4,5-tetraphenyl-1H-phosphole |
InChI |
InChI=1S/C28H21P/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,29H |
Clave InChI |
XTFPKGMZMWDUHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(PC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


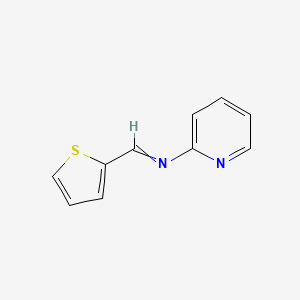
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
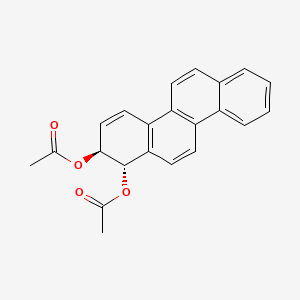
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
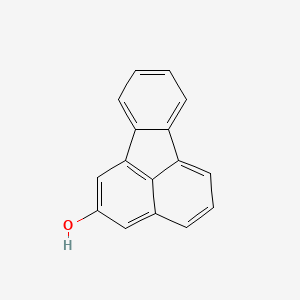
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
